Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one
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Description
Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one is a useful research compound. Its molecular formula is C43H32O20 and its molecular weight is 868.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on derivatives and analogs of the compound has explored their synthesis and chemical properties. For example, studies on 3,5-dioxopimelic acid diesters , stable 1,3,5,7-tetracarbonyl derivatives , have been conducted to understand their keto-enol tautomerization and the influence of substituents on their tautomeric equilibria, providing insights into the reactivity and stability of similar complex organic molecules (Reim et al., 2008).
Material Science and Polymer Chemistry
In material science, the synthesis of fluorinated banana-shaped diesters derived from similar structures has been investigated for their mesomorphic properties, contributing to the development of new materials with potential applications in liquid crystal technology and optoelectronics (Karamysheva et al., 2002).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, the structural modification of octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives has been explored for acaricidal activity against mites, showcasing the potential of similar compounds in developing new treatments for parasitic infections (Li et al., 2022).
Properties
CAS No. |
33377-72-9 |
---|---|
Molecular Formula |
C43H32O20 |
Molecular Weight |
868.7 g/mol |
IUPAC Name |
[(2R,3R)-2-[3,5-dihydroxy-6-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-8-[(3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(45)21-12-30(52)39(61-33(21)8-17)14-1-19-20(11-32(54)41(35(19)38(57)29(51)2-14)63-43(59)16-5-27(49)37(56)28(50)6-16)40-31(53)13-22-24(46)9-18(10-34(22)62-40)60-42(58)15-3-25(47)36(55)26(48)4-15/h1-11,30-31,39-40,44-50,52-56H,12-13H2,(H,51,57)/t30-,31-,39?,40-/m1/s1 |
InChI Key |
TUJOKWPTOVJHLY-JBJHRQGLSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6[C@@H](CC7=C(C=C(C=C7O6)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O |
Origin of Product |
United States |
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